molecular formula C5H7FO3 B1449022 2-Fluoro-2-(oxetan-3-yl)acetic acid CAS No. 1779934-83-6

2-Fluoro-2-(oxetan-3-yl)acetic acid

Cat. No. B1449022
M. Wt: 134.11 g/mol
InChI Key: AGPSJNYCERYWHF-UHFFFAOYSA-N
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Description

2-Fluoro-2-(oxetan-3-yl)acetic acid (CAS# 1779934-83-6) is a research chemical . It has a molecular weight of 134.11 and a molecular formula of C5H7FO3 .


Synthesis Analysis

The synthesis of oxetane derivatives, including 2-Fluoro-2-(oxetan-3-yl)acetic acid, has been a topic of interest in recent years . Various methods have been developed, including intramolecular cyclization through C-O and C-C bond formation, [2+2] and formal [2+2] cycloadditions, and the synthesis of oxetane derivatives from oxetane-containing building blocks .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-2-(oxetan-3-yl)acetic acid includes an oxetane ring, a fluorine atom, and a carboxylic acid group . The IUPAC name is 2-fluoro-2-(oxetan-3-yl)acetic acid .


Chemical Reactions Analysis

Oxetanes, including 2-Fluoro-2-(oxetan-3-yl)acetic acid, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . Examples of oxetane derivatives in ring-opening and ring-expansion reactions have been described .


Physical And Chemical Properties Analysis

2-Fluoro-2-(oxetan-3-yl)acetic acid has a molecular weight of 134.11 and a molecular formula of C5H7FO3 . It has a complexity of 121, a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . Its topological polar surface area is 46.5Ų .

Scientific Research Applications

Crystallographic Insights

  • The study of the crystal structure of a pyridine herbicide related to fluorinated compounds revealed intricate hydrogen bonding and weak π–π interactions, contributing to the understanding of molecular interactions in crystalline materials (Park et al., 2016).

Polymer Production

  • Research on the safety assessment of perfluoroacetic acid derivatives for use as polymer production aids highlights their importance in the manufacture of fluoropolymers, which are used under high-temperature conditions for food contact materials (Flavourings, 2014).

Catalytic Activity and Biological Activity

  • Nickel ferrite nanoparticles demonstrated catalytic activity in the synthesis of certain organic compounds, showcasing the role of fluorinated intermediates in organic synthesis and their potential for biological activity screening (Rao et al., 2019).

Fluorography in Biochemical Research

  • Innovations in fluorographic detection using 2,5-diphenyloxazole in acetic acid provide alternatives for radioactivity detection in polyacrylamide gels, indicating the versatility of fluorinated compounds in biochemical methodologies (Skinner & Griswold, 1983).

Synthesis and Chirality

  • The synthesis and use of fluorinated acetic acids as chiral derivatizing agents demonstrate their importance in analytical chemistry, particularly in enhancing the understanding of molecular chirality and its application in chemical analysis (Hamman et al., 1987).

Organic Synthesis and Material Science

  • The application of fluorinated acetic acids in the fluoroacetylation of indoles under catalyst- and additive-free conditions showcases their utility in the synthesis of fluorinated organic compounds, which are of interest for their unique chemical properties (Yao et al., 2016).

Safety And Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

2-fluoro-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPSJNYCERYWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(oxetan-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(oxetan-3-yl)acetic acid
Reactant of Route 2
2-Fluoro-2-(oxetan-3-yl)acetic acid
Reactant of Route 3
2-Fluoro-2-(oxetan-3-yl)acetic acid
Reactant of Route 4
2-Fluoro-2-(oxetan-3-yl)acetic acid
Reactant of Route 5
2-Fluoro-2-(oxetan-3-yl)acetic acid
Reactant of Route 6
2-Fluoro-2-(oxetan-3-yl)acetic acid

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